molecular formula C64H80N8O8Zn B010925 Znoppc CAS No. 107227-89-4

Znoppc

Cat. No. B010925
M. Wt: 1154.7 g/mol
InChI Key: DKGNTSAYUCTYJI-UHFFFAOYSA-N
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Description

Zinc oxide (ZnO) nanoparticles exhibit a wide array of applications owing to their unique physical and chemical properties. These nanoparticles are synthesized through various methods, displaying distinct morphologies and functionalities crucial for applications in catalysis, electronics, and biomedicine.

Synthesis Analysis

ZnO nanoparticles can be synthesized using several methods, including thermal decomposition, sol-gel, hydrothermal, and green synthesis approaches. Each method influences the nanoparticles' size, shape, and crystallinity, affecting their subsequent properties and applications. For instance, thermal decomposition results in nearly spherical nanoparticles with sizes ranging from 40-50 nm, characterized by their antioxidant and cytotoxic activities (Das et al., 2013). Similarly, room temperature synthesis in aqueous solutions has been shown to produce ZnO with varying morphologies, including nanoparticles and nanostructures, which are influenced by the reaction and drying temperatures (Donia et al., 2021).

Future Directions

: Tumour-localizing and tumour-photosensitizing properties of zinc (II)-octapentyl-phthalocyanine : SNOOPY: PORTABLE SOFTWARE FOR CAPTURE-RECAPTURE SURVEYS : Design of a new nanoscale metal–organic layer assembly for photodynamic therapy

properties

IUPAC Name

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGNTSAYUCTYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H80N8O8Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1154.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Znoppc

CAS RN

107227-89-4
Record name Zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107227894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GT Nash, T Luo, G Lan, K Ni… - Journal of the American …, 2021 - ACS Publications
… Hydrolysis of the ZnOPPc esters yielded the desired acid form of ZnOPPc. HRMS showed a single molecular ion peak with isotopic peaks matching that of ZnOPPc (Figure S8). …
Number of citations: 80 pubs.acs.org
RT Gephart III, PN Coneski… - ACS Applied Materials & …, 2013 - ACS Publications
… This article reports the singlet oxygen generation by the ZnOPPc … Our focus is to show that ZnOPPc generates 1 O 2 when … Electrospun fibers of ZnOPPc-doped PC and HT were also …
Number of citations: 35 pubs.acs.org
A Ogunsipe, D Maree, T Nyokong - Journal of Molecular Structure, 2003 - Elsevier
… and ZnOPPC. Also in the same solvent phototransformation rather than photobleaching was observed for ZnOPPc. Split Q band in the emission and excitation spectra of ZnOPPc was …
Number of citations: 571 www.sciencedirect.com
G Jori, C Fabris - Journal of Photochemistry and Photobiology B: Biology, 1998 - Elsevier
Zn(II)-phthalocyanine (ZnPc) and its octapentyl (ZnOPPc) and octadecyl (ZnODPc) derivatives have been intravenously injected at a dose of 1.46 μmol/kg into female Balb/c mice …
Number of citations: 54 www.sciencedirect.com
C Fabric, C Ometto, C Milanesi, G Jori, MJ Cook… - … of Photochemistry and …, 1997 - Elsevier
… ZnOPPc per … ZnOPPc content by reading the 633 nm excited phthalocyanine fluorescence emission in the 650-830 nm spectral interval; the corrected fluorescence maximum of ZnOPPc …
Number of citations: 35 www.sciencedirect.com
L Kaestner, M Cesson, K Kassab, T Christensen… - Photochemical & …, 2003 - Springer
… )phthalocyaninato zinc(ii) (ZnOPPc), were investigated for their … -photosensitising properties than ZnOPPc and is therefore a … The spectra for ZnODPc and ZnOPPc are almost identical. …
Number of citations: 122 link.springer.com
T Kojima, T Nakanishi, T Honda… - Journal of Porphyrins and …, 2009 - World Scientific
… (ZnOPPc), a discrete supramolecular assembly composed of H4DPP2+ and ZnOPPc, is … Photoexcitation of the assembly results in efficient electron transfer from ZnOPPc to H4DPP2…
Number of citations: 21 www.worldscientific.com
SO Sanusi, E Antunes, T Nyokong - Journal of Porphyrins and …, 2013 - World Scientific
… in this work and compared to that of the corresponding ZnOPPc, ClAlOPPc, ClInOPPc and ClGaOPPc (Fig. 1). The syntheses of ZnOPPc, ClInOPPc, ClGaOPPc and PbOPPc have been …
Number of citations: 22 www.worldscientific.com
L Kaestner - General physiology and biophysics, 2003 - academia.edu
… , cell survival for ZnODPc and ZnOPPc was as high as 85% and 88%, respectively. … HT1080 and HaCaT incubated with ZnODPc and ZnOPPc after application of two different irradiation …
Number of citations: 21 www.academia.edu
A Ogunsipe, T Nyokong - Journal of Molecular Structure, 2004 - Elsevier
… Thus on this basis alone ZnOPPc is more readily protonated than ZnPc. Considering only the low energy component of the split Q band, the magnitude of the shift of the Q band to the …
Number of citations: 181 www.sciencedirect.com

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